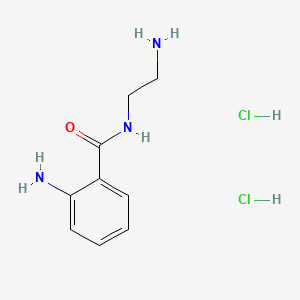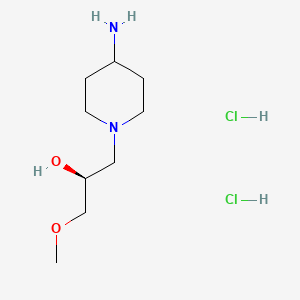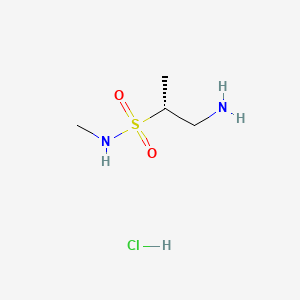
2-Chloro-7-ethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the second position and an ethyl group at the seventh position of the benzothiazole ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of 2-amino-7-ethyl-1,3-benzothiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-chloro-7-ethyl-1,3-dihydrobenzothiazole.
Applications De Recherche Scientifique
2-Chloro-7-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-7-ethyl-1,3-benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound may also interact with cellular proteins and pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
- 2-Chloro-1,3-benzothiazole
- 2-Ethyl-1,3-benzothiazole
- 2-Methyl-1,3-benzothiazole
Comparison: 2-Chloro-7-ethyl-1,3-benzothiazole is unique due to the presence of both a chlorine atom and an ethyl group, which can influence its reactivity and biological activity. Compared to 2-Chloro-1,3-benzothiazole, the ethyl group at the seventh position may enhance lipophilicity and membrane permeability. In contrast, 2-Ethyl-1,3-benzothiazole lacks the chlorine atom, which may reduce its potential for nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C9H8ClNS |
|---|---|
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
2-chloro-7-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
Clé InChI |
DYBIIJZXYSOONR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)N=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)




![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)



![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
